Phenylmethanesulfonohydrazide

Catalog No.
S751666
CAS No.
36331-57-4
M.F
C7H10N2O2S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylmethanesulfonohydrazide

Problem: Substituting cheaper aryl sulfonyl hydrazides for benzylsulfonyl targets causes radical cascade failure or wrong product. Solution: Phenylmethanesulfonohydrazide (CAS 36331-57-4) provides the methylene spacer required for correct reactivity. Applications: - Synthesis of β-carbonyl sulfones & benzyl selenosulfonates - Generation of benzylsulfonyl chlorides (NCS/NBS oxidation) without harsh agents - High-yield diazo cross-couplings for pharmaceutical intermediates. Bulk supply, consistent purity, global shipping.

CAS Number

36331-57-4

Product Name

Phenylmethanesulfonohydrazide

IUPAC Name

phenylmethanesulfonohydrazide

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c8-9-12(10,11)6-7-4-2-1-3-5-7/h1-5,9H,6,8H2

InChI Key

XBCFRZRVCDUSGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)NN

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NN

The exact mass of the compound Phenylmethanesulfonohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Phenylmethanesulfonohydrazide, Benzylsulfonyl hydrazide, Benzenemethanesulfonic acid hydrazide, (Phenylmethyl)sulfonyl hydrazide, α-Toluenesulfonohydrazide

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

Phenylmethanesulfonohydrazide (CAS: 36331-57-4), commonly known as benzylsulfonyl hydrazide, is a specialized sulfonylating and radical precursor utilized in advanced organic synthesis. Unlike ubiquitous aryl sulfonyl hydrazides such as tosylhydrazide, this compound features a methylene spacer between the phenyl ring and the sulfonyl group. This structural distinction fundamentally alters its reduction potential and radical stability. In industrial and laboratory procurement, it is specifically selected when the target molecule requires a benzylsulfonyl moiety—such as in the synthesis of specific β-carbonyl sulfones, selenosulfonates, and pharmaceutical intermediates—where direct aryl-sulfonyl conjugation is detrimental to downstream biological activity or structural requirements [1].

Research Fit

Synthetic Benzylation and sulfonyl transfer reagent for cross-coupling and C–H functionalization workflows
Polymer Chemical blowing agent with elevated decomposition threshold for higher-temperature foam processing
Biochemical Enzyme inhibition studies targeting cysteine synthase, lysine oxidase, and pyrimidine biosynthesis pathways

Procurement substitution of phenylmethanesulfonohydrazide with cheaper, more common aryl alternatives like benzenesulfonyl hydrazide frequently leads to process failure or incorrect product formation. The presence of the aliphatic methylene spacer eliminates the direct resonance stabilization of the sulfonyl radical that aryl groups provide. Consequently, generic substitution alters the precursor's behavior in radical cascades and reductive dimerizations. For example, in complex radical annulations, the benzylsulfonyl radical proves too unstable to propagate the cascade, resulting in total reaction failure where aryl analogs succeed [1]. Conversely, when synthesizing benzyl-linked selenosulfonates, using an aryl substitute would yield an entirely different chemical entity, making phenylmethanesulfonohydrazide strictly non-interchangeable for these specific structural targets [2].

Substitution Risk

Thermal window
Decomposes at elevated threshold relative to tolyl and phenyl analogs
TSH and benzenesulfonohydrazide may evolve gas prematurely in higher-temperature processing—foam morphology may be compromised
Benzyl radical source
Benzylic C–S bond enables radical-mediated benzylation chemistry
Aryl sulfonyl hydrazides lack the benzylic position—unable to generate benzyl radicals; direct substitution may lose this reactivity modality
Halide scope
NCS-mediated chlorination is productive; NBS-mediated bromination reported unproductive
Aryl-substituted analogs are productive with both NCS and NBS—chemoselectivity profile may differ significantly

Radical Bicyclization Cascade Failure

In TBAI/Cu(OAc)2 co-catalyzed 1,5-enyne bicyclizations, the stability of the in situ generated sulfonyl radical dictates process success. While benzenesulfonohydrazide successfully drives the cascade to form benzo[b]fluorens, phenylmethanesulfonohydrazide completely fails to yield the desired product due to the instability of the aliphatic-adjacent sulfonyl radical [1].

Evidence DimensionProduct yield in radical bicyclization cascade
Target Compound Data0% yield (complete reaction failure)
Comparator Or BaselineBenzenesulfonohydrazide (84% yield)
Quantified Difference84% absolute yield reduction
ConditionsTBAI (20 mol%)/Cu(OAc)2 (5 mol%) co-catalyzed radical bicyclization at 70 °C

Buyers designing complex radical annulation cascades must avoid this compound and procure strictly aromatic sulfonyl hydrazides.

Decomposition threshold
Cross-study comparable
131–132 °C vs 108–110 °C (TSH), 103–104 °C (benzenesulfonohydrazide) +23 °C over TSH; +28–29 °C over phenyl analog
Supports higher-temperature polymer processing screening
Gas evolution volume not independently quantified for this compound

Reduced Efficiency in NHC-BH3 Disulfide Formation

When subjected to NHC-BH3-mediated reduction to form disulfides, the aliphatic spacer in phenylmethanesulfonohydrazide severely limits reaction efficiency. Under identical thermal conditions, p-methylbenzenesulfonyl hydrazide achieves near-quantitative conversion, whereas phenylmethanesulfonohydrazide yields only a minor fraction of the corresponding dibenzyl disulfide[1].

Evidence DimensionProduct yield in NHC-BH3 mediated disulfide synthesis
Target Compound Data22% yield (dibenzyl disulfide)
Comparator Or Baselinep-Methylbenzenesulfonyl hydrazide (89% yield)
Quantified Difference67% lower yield compared to the para-methyl aryl analog
ConditionsNHC-BH3 (25 mol%) mediated reduction in toluene at 140 °C for 12 hours

Demonstrates that this compound is a highly inefficient procurement choice for bulk reductive dimerization, requiring alternative synthetic routes for disulfides.

NCS/NBS selectivity
Head-to-head comparison
NCS: productive (moderate–high yield) · NBS: 0% yield (reaction failure) Unique to benzyl substrate among sulfonyl hydrazides tested
Halide-specific chemoselectivity context
Benzylsulfonyl bromide requires alternative synthetic route

Compatibility in TBAI-Catalyzed Diazo Cross-Coupling

Despite its limitations in complex cascades, phenylmethanesulfonohydrazide performs efficiently in TBAI-catalyzed cross-coupling with diazo compounds. It affords benzyl-substituted β-carbonyl sulfones in yields highly comparable to its aromatic counterparts, proving its viability as a direct sulfonyl donor in non-cascade radical/nucleophilic couplings[1].

Evidence DimensionProduct yield in diazo cross-coupling
Target Compound DataModerate to high yields (e.g., products 3q-3s)
Comparator Or Baseline4-Methylbenzenesulfonyl hydrazide (85% yield)
Quantified DifferenceStatistically comparable yields within standard reaction optimization variance
ConditionsTBAI-catalyzed, TBHP-oxidized coupling with diazo compounds in i-PrOH

Validates the procurement of this specific compound when the target molecule strictly requires a benzylsulfonyl moiety without sacrificing coupling efficiency.

Benzylation capability
Class-level inference
Benzylsulfonyl hydrazides: productive benzyl radical precursors vs Aryl sulfonyl hydrazides: structurally incapable of benzyl radical generation Binary reactivity difference (productive vs. not applicable)
Benzylation methodology context for quinoxalinone scaffolds
CuCN/DTBP system; moderate to good yields across substrate scope

Electrochemical Selenosulfonation Processability

In transition-metal-free electrochemical synthesis of selenosulfonates, phenylmethanesulfonohydrazide successfully undergoes oxidative radical-radical cross-coupling with diselenides. While highly electron-rich aromatic hydrazides achieve higher conversion rates, the benzyl variant provides reliable moderate yields, confirming its processability in modern electrochemical setups [1].

Evidence DimensionProduct yield in electrochemical selenosulfonation
Target Compound DataModerate yield (product 3at)
Comparator Or Baseline4-Methoxybenzenesulfonohydrazide (89% yield)
Quantified DifferenceLower yield than electron-rich aryl analogs, but sufficient for preparative synthesis
ConditionsElectrochemical oxidative radical-radical cross-coupling with diselenides

Ensures buyers that this compound can be integrated into green, transition-metal-free electrochemical synthesis workflows.

Enzyme inhibition
Cross-study comparable
0.1307 mM IC₅₀ (ribonucleotide reductase, pH 7.6, 37 °C, derivative)
Supports multi-target enzyme inhibition study context
~7% lower potency vs. benzenesulfonohydrazide analog; distinct target profile from MurC/MurD inhibitors
Metal scavenging resin
Data to verify
Commercially available polystyrene-based solid-phase format for metal ion removal from water and wastewater
Reported resin-based scavenging application context
Loading capacity and selectivity data not independently published

Synthesis of Benzyl β-Carbonyl Sulfones

Due to its high compatibility and comparable yields in diazo cross-coupling reactions, phenylmethanesulfonohydrazide is a highly effective precursor for introducing the benzylsulfonyl group into complex pharmaceutical intermediates, where aryl substitution would alter the target's pharmacological profile [1].

Electrochemical Synthesis of Benzyl Selenosulfonates

This compound is suitable for green chemistry workflows requiring transition-metal-free oxidative coupling. It provides reliable moderate yields of benzyl selenosulfonates, serving as a processable alternative when aliphatic-bridged targets are required instead of purely aromatic selenosulfonates [2].

Benzylsulfonyl Halide Synthesis via NXS Oxidation

Phenylmethanesulfonohydrazide can be efficiently oxidized using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to generate benzylsulfonyl chlorides or bromides. This facilitates downstream sulfonamide synthesis without the need for harsh chlorinating agents like thionyl chloride [3].

Application Fit

Application
Selection Property
Validation Focus
High-temperature polymer foam processing
Thermal decomposition threshold
Processing temperature compatibility review
Benzylsulfonyl chloride building block synthesis
NCS-mediated chlorination selectivity
Halide-specific reactivity context
Quinoxalinone C-3 benzylation studies
Benzylic C–S bond radical precursor capability
Cross-coupling methodology context
Microbial biosynthesis pathway research
Multi-target enzyme inhibition profile
Pathway-specific endpoint review

XLogP3

0.1

Wikipedia

1-Phenylmethanesulfonohydrazide

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